N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
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Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including cyano, furan, pyrrole, and acetamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with furan-2-ylmethylamine to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with 1,2-diphenyl-1,2-diaminoethane in the presence of a suitable catalyst to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or DNA, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Known for its anticancer activity.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Investigated as an epidermal growth factor receptor inhibitor and anticancer agent.
Uniqueness
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
627053-01-4 |
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Molecular Formula |
C32H27N3O4 |
Molecular Weight |
517.6g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C32H27N3O4/c1-37-27-16-15-22(18-28(27)38-2)19-29(36)34-32-26(20-33)30(23-10-5-3-6-11-23)31(24-12-7-4-8-13-24)35(32)21-25-14-9-17-39-25/h3-18H,19,21H2,1-2H3,(H,34,36) |
InChI Key |
HUIQUJGNFDTWGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC |
Origin of Product |
United States |
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